molecular formula C8H12O3 B1655004 Methyl 3-oxo-6-heptenoate CAS No. 30414-57-4

Methyl 3-oxo-6-heptenoate

Cat. No. B1655004
M. Wt: 156.18 g/mol
InChI Key: HQLSDJWYINRSAP-UHFFFAOYSA-N
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Patent
US04073799

Procedure details

A solution of allylacetone (40 g; 0.42 mol) in 110 ml of ether was added dropwise to the stirred mixture during about 5 hours. The mixture was allowed to stand overnight at room temperature, and was stirred for 1 hour under refluxing, and then 50 ml of acetic acid was added to the mixture to decompose the unreacted sodium hydride. The reaction mixture was treated by the conventional method and the remained oily material was distilled to obtain 50 g of 3-oxo-6-heptenoic acid methyl ester.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:4][C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3].[C:8]([OH:11])(=[O:10])C.[H-].[Na+].[CH3:14]COCC>>[CH3:14][O:11][C:8](=[O:10])[CH2:6][C:5](=[O:7])[CH2:4][CH2:1][CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C=C)CC(C)=O
Name
Quantity
110 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
ADDITION
Type
ADDITION
Details
The reaction mixture was treated by the conventional method
DISTILLATION
Type
DISTILLATION
Details
the remained oily material was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC(CCC=C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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